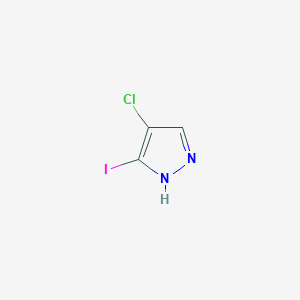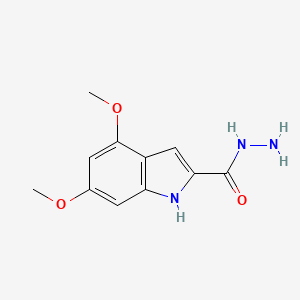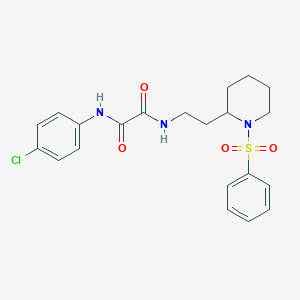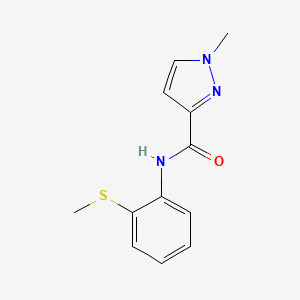
3-Iodo-4-chloro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-chloro-1H-pyrazole is a chemical compound with the CAS Number: 27258-13-5 . It has a molecular weight of 228.42 . The IUPAC name for this compound is 4-chloro-3-iodo-1H-pyrazole . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H, (H,6,7) . This indicates that the molecule consists of three carbon atoms, two nitrogen atoms, one iodine atom, and one chlorine atom.Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the retrieved data.Scientific Research Applications
Synthesis and Functionalization
3-Iodo-4-chloro-1H-pyrazole serves as a versatile precursor in the synthesis of complex heterocyclic compounds. Lavecchia et al. (2004) illustrated its use in synthesizing 1H-pyrazolo[3,4-b]pyridines through copper-catalyzed cyclization, followed by various palladium-promoted coupling reactions under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004). Similarly, Chun-fang (2010) detailed a method to synthesize 3-Iodo-1H-pyrazolo[3,4-b]pyrizine, showcasing the compound's use in cyclization and iodination steps, highlighting its utility in synthesizing pyrazolo[3,4-b]pyrizine derivatives with significant yields (Chun-fang, 2010).
Material Science and Photoluminescence
In the realm of material science, Morishima, Young, and Fujisawa (2014) explored the structure and photoluminescence of silver(I) trinuclear halopyrazolato complexes derived from halogen substituted pyrazoles, including 4-iodo-3,5-diisopropylpyrazole. Their study underscores the influence of halogen substituents on photoluminescent properties and AgAg interaction strength (Morishima, Young, & Fujisawa, 2014).
Chemical Building Blocks
Guillou et al. (2011) reported on the preparation of 4- and 5-iodinated pyrazole derivatives, highlighting the significance of such compounds, including this compound, as valuable building blocks for creating a variety of pyrazole-based entities. This work emphasizes the compound's role in enabling access to new chemical entities featuring a pyrazole nucleus, which finds applications in CropScience and oncology (Guillou et al., 2011).
Antimycobacterial Activity
In medicinal chemistry, although focusing directly on drug use and dosage is beyond the scope, Silva et al. (2015) have synthesized complexes involving 4-iodopyrazole and evaluated their antimycobacterial activity. Their findings indicate that specific structural modifications to pyrazole derivatives can lead to compounds with potential therapeutic applications (Silva et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with personal protective equipment and ensure adequate ventilation .
Mechanism of Action
Target of Action
Similar compounds like 4-iodopyrazole have been found to interact with alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These targets play crucial roles in various biochemical processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .
Mode of Action
For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests that 3-Iodo-4-chloro-1H-pyrazole might also undergo similar transformations, leading to changes in its targets.
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to alcohol metabolism and the survival of certain bacteria .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
Based on its potential targets, it’s plausible that this compound could influence the activity of certain enzymes and potentially affect the survival of certain bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is light-sensitive , suggesting that exposure to light could affect its stability and efficacy. Furthermore, its insolubility in water could influence its distribution and action within the body, particularly in aqueous environments.
Biochemical Analysis
Biochemical Properties
3-Iodo-4-chloro-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as alcohol dehydrogenase and mycocyclosin synthase, inhibiting their activity. The interaction with alcohol dehydrogenase, for example, involves the binding of this compound to the active site of the enzyme, preventing the conversion of alcohols to aldehydes. This inhibition can be crucial in studying metabolic pathways and developing therapeutic agents .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering these pathways, it can induce cell death in certain cancer cell lines, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in gene expression, as seen in the downregulation of genes involved in cell proliferation and survival. Additionally, this compound can activate or inhibit signaling pathways, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or oxidizing agents. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects such as liver toxicity and oxidative stress. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can inhibit enzymes such as alcohol dehydrogenase, affecting the metabolism of alcohols and aldehydes. Additionally, the compound can alter metabolite levels, leading to changes in cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In the mitochondria, this compound can interact with mitochondrial enzymes, affecting cellular respiration and energy production .
Properties
IUPAC Name |
4-chloro-5-iodo-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOWQLJELKZSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2572355.png)
![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)

![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)

![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2572362.png)
![N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide](/img/structure/B2572366.png)

![5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B2572368.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2572369.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2572370.png)
![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)
![2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2572376.png)

